3-[(4-fluorophenyl)methoxy]-N-[(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide
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Overview
Description
3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide is a complex organic compound with a unique structure that includes fluorobenzyl, thienyl, and thiophenecarbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl alcohol with a suitable thiophene derivative under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorobenzyloxy)phenyl]boronic acid
- 3-[(4-fluorobenzyl)oxy]phenylboronic acid
- 4-(3-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-[(4-fluorobenzyl)oxy]-N’-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15FN2O2S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-N-[(3-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H15FN2O2S2/c1-12-6-8-24-16(12)10-20-21-18(22)17-15(7-9-25-17)23-11-13-2-4-14(19)5-3-13/h2-10H,11H2,1H3,(H,21,22) |
InChI Key |
GKDXBLLDCMXAKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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